molecular formula C26H20N4O B4923997 N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)biphenyl-4-carboxamide

N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)biphenyl-4-carboxamide

Cat. No.: B4923997
M. Wt: 404.5 g/mol
InChI Key: MCVPKHORWDYXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)biphenyl-4-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their stability and versatility, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the cyclization of o-phenylenediamine with nitrous acid to form the benzotriazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)biphenyl-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to form stable complexes with these targets, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)biphenyl-4-carboxamide stands out due to its specific substitution pattern and the presence of the biphenyl-4-carboxamide moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill .

Properties

IUPAC Name

N-(6-methyl-2-phenylbenzotriazol-5-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O/c1-18-16-24-25(29-30(28-24)22-10-6-3-7-11-22)17-23(18)27-26(31)21-14-12-20(13-15-21)19-8-4-2-5-9-19/h2-17H,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVPKHORWDYXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.